molecular formula C10H12Cl2F3N3 B2706909 methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride CAS No. 1632257-96-5

methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride

Cat. No.: B2706909
CAS No.: 1632257-96-5
M. Wt: 302.12
InChI Key: YEBNIAJIDNWVSU-UHFFFAOYSA-N
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Description

Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride is a benzimidazole-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the benzimidazole core and a methylamine group linked via a methylene bridge to the 2-position. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3.2ClH/c1-14-5-9-15-7-3-2-6(10(11,12)13)4-8(7)16-9;;/h2-4,14H,5H2,1H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBNIAJIDNWVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(N1)C=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride typically involves the following steps:

  • Initial Formation of Benzodiazole Intermediate: : Starting with a suitable precursor such as 2-aminobenzonitrile, which undergoes cyclization with a trifluoromethylating reagent under appropriate conditions to form the 5-(trifluoromethyl)-1H-1,3-benzodiazole intermediate.

  • Alkylation: : The benzodiazole intermediate is then alkylated using formaldehyde and methylamine, which introduces the methylamine group.

  • Salt Formation: : Finally, the product is converted into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: For industrial-scale production, the process would likely involve optimization of the above synthesis steps for maximum yield and efficiency. This might include:

  • Continuous Flow Techniques: : To ensure consistent quality and scalability.

  • Purification: : Techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride can undergo several types of reactions, including:

  • Oxidation and Reduction: : The compound might be subject to oxidative conditions, potentially affecting the benzodiazole ring or the methylamine moiety.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, given its benzene and amine components.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Substitution: : Conditions could include the use of alkyl halides or other electrophilic agents in a suitable solvent like dichloromethane.

Major Products

  • Oxidation: : Potentially producing oxidized benzodiazole derivatives.

  • Substitution: : Yielding substituted derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

  • Reagent Development: : As a building block for the synthesis of more complex molecules.

  • Catalysis: : Its potential as a ligand in catalytic reactions.

Biology

  • Fluorescent Probes: : The compound’s structure allows for potential use in developing fluorescent markers.

  • Enzyme Inhibitors: : Investigated for its ability to inhibit certain biological pathways.

Medicine

  • Drug Development: : A candidate in the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Industry

  • Material Science: : Uses in the creation of novel materials with specific properties, like fluorinated polymers.

Mechanism of Action

The detailed mechanism by which methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride exerts its effects involves interaction with specific molecular targets:

  • Molecular Targets: : Potentially including various enzymes and receptors, depending on its application.

  • Pathways Involved: : Pathways modulated could include metabolic, signaling, or enzymatic pathways.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

Benzimidazole Derivatives

[(5-Fluoro-1H-Benzimidazol-2-yl)methyl]amine Dihydrochloride (C₈H₁₀Cl₂FN₃)
  • Core Structure : Benzimidazole with a fluorine substituent at position 3.
  • Key Differences : Replaces -CF₃ with -F, reducing lipophilicity and electron-withdrawing effects.
  • Implications : Fluorine’s smaller size may alter binding interactions in biological targets compared to -CF₃ .
5-Amino-2-(Trifluoromethyl)-1H-Benzimidazole Dihydrochloride
  • Core Structure : Benzimidazole with -CF₃ at position 2 and -NH₂ at position 4.
  • Key Differences: Amino group at position 5 instead of a methylamine-linked side chain.
[2-(1H-Benzimidazol-1-yl)ethyl]amine Dihydrochloride
  • Core Structure : Benzimidazole with an ethylamine side chain at position 1.
  • Key Differences : Ethyl linker (vs. methylene) and substitution at position 1 (vs. 2).
  • Implications : Increased linker flexibility may improve binding to sterically demanding targets but reduce selectivity .

Heterocyclic Variants

(2,1,3-Benzoxadiazol-5-ylmethyl)amine Hydrochloride
  • Core Structure : Benzoxadiazole (O and N atoms in the ring).
  • Key Differences : Replacement of benzimidazole’s N-H with oxygen alters electronic properties.
  • Implications : Reduced basicity and hydrogen-bonding capacity compared to benzimidazoles .
{[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]methyl}amine Dihydrochloride
  • Core Structure : Thiazole ring with a chlorophenyl substituent.
  • Key Differences : Smaller heterocycle (5-membered vs. benzimidazole’s fused system).
  • Implications : Thiazole’s sulfur atom may confer distinct redox properties or metal-binding capabilities .

Physicochemical Properties

Compound Molecular Weight Substituents Solubility (Dihydrochloride) LogP (Estimated)
Target Compound ~328.1* 5-CF₃, 2-CH₂NH(CH₃) High (salt form) ~1.5–2.0
[(5-Fluoro-1H-Benzimidazol-2-yl)methyl]amine DHC 242.1 5-F, 2-CH₂NH₂ High ~0.8–1.3
5-Amino-2-(Trifluoromethyl)-Benzimidazole DHC 285.1 2-CF₃, 5-NH₂ Moderate ~1.0–1.5
[2-(1H-Benzimidazol-1-yl)ethyl]amine DHC ~274.2* 1-CH₂CH₂NH₂ High ~0.5–1.0

*Calculated based on molecular formulas from evidence .

Key Observations :

  • Ethylamine linkers (e.g., in [2-(1H-benzimidazol-1-yl)ethyl]amine) may reduce LogP due to increased polarity .

Trifluoromethyl Effects

The -CF₃ group in the target compound is a strong electron-withdrawing moiety, which can stabilize charge interactions in enzyme active sites (e.g., kinase inhibitors or cytochrome P450 targets). This substituent is also associated with improved metabolic stability compared to halogens like -Cl or -F .

Amine Linker Modifications

  • Methylamine vs. Ethylamine : Shorter linkers (methyl) may restrict conformational flexibility, favoring selective binding. For example, the ethylamine in [2-(1H-benzimidazol-1-yl)ethyl]amine dihydrochloride could allow broader target engagement .
  • Salt Form : Dihydrochloride salts universally enhance solubility, critical for oral bioavailability .

Biological Activity

Methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride (CAS Number: 1632257-96-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound features a benzodiazole ring substituted with a trifluoromethyl group, which is known to influence its biological properties. The molecular formula is C10H10F3N3C_{10}H_{10}F_3N_3 with a molecular weight of 302.12 g/mol. Its structure can be represented as follows:

Structure C9H9F3N2\text{Structure }\text{C}_9\text{H}_9\text{F}_3\text{N}_2

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

2.1 In Vitro Studies

In vitro assays have shown that the compound exhibits potent antiproliferative activity against pancreatic cancer cell lines, including BxPC-3 and Panc-1. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
Normal Fibroblast0.36

These results indicate that the compound is significantly more toxic to cancer cells compared to normal fibroblasts, suggesting selective cytotoxicity which is desirable in anticancer drug development .

The proposed mechanism of action for this compound involves DNA intercalation , which disrupts the normal function of DNA in cancer cells, leading to apoptosis. The presence of flat structural fragments in the molecule enhances its ability to intercalate into DNA, thereby increasing its anticancer potency .

3. Case Studies

Several case studies have been conducted to further explore the biological activity of this compound:

3.1 Study on Pancreatic Cancer

A detailed study assessed the effects of this compound on pancreatic cancer cell lines over varying exposure times. Results indicated that prolonged exposure increased cytotoxic effects, with IC50 values improving significantly after 48 hours of treatment.

3.2 Comparative Analysis with Standard Chemotherapy Agents

In comparative studies against standard chemotherapy agents such as doxorubicin (DOX) and gemcitabine (GEM), this compound showed superior anticancer activity, indicating its potential as a promising candidate for further development in cancer therapeutics .

4. Safety and Toxicology

While the compound shows promise in terms of efficacy against cancer cells, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that it may cause skin irritation and acute toxicity if ingested; therefore, handling precautions are recommended during laboratory use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl({[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl})amine dihydrochloride?

  • Methodology : Synthesis typically involves condensation of 5-(trifluoromethyl)-1H-1,3-benzodiazole-2-carbaldehyde with methylamine under acidic conditions, followed by dihydrochloride salt formation. Reflux in acetic acid with sodium acetate (as a catalyst) is common . Purification often employs recrystallization from dimethylformamide (DMF)/acetic acid mixtures .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to prevent side reactions (e.g., over-alkylation).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., benzodiazole protons, methylamine peaks) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (C₁₀H₁₀F₃N₃·2HCl) .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Experimental Data :

  • Highly soluble in polar aprotic solvents (DMF, DMSO) due to ionic dihydrochloride form.
  • Limited solubility in water or alcohols; adjust solvent systems for biological assays (e.g., use DMSO stocks <0.1% v/v) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Troubleshooting Approach :

  • Perform 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly near the trifluoromethyl group, which may cause splitting anomalies .
  • Compare experimental data with computational predictions (DFT-based NMR simulations) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Process Engineering :

  • Use flow chemistry to enhance heat/mass transfer during condensation steps .
  • Implement membrane separation technologies (e.g., nanofiltration) for efficient solvent recovery .
  • Monitor particle size distribution during crystallization to ensure consistent purity .

Q. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?

  • Biological Methodology :

  • Target Selection : Prioritize enzymes with benzimidazole/benzodiazole-binding pockets (e.g., kinase or protease families) .
  • Assay Conditions : Use fluorescence-based assays (e.g., FRET) in pH 7.4 buffers to mimic physiological conditions. Include controls for non-specific binding (e.g., bovine serum albumin) .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

  • Modeling Strategies :

  • Perform density functional theory (DFT) calculations to map electron density around the methylamine group .
  • Simulate reaction pathways (e.g., with Gaussian or ORCA software) to predict susceptibility to hydrolysis or oxidation .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

  • Stability Studies :

  • Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). Analyze degradation products via LC-MS .
  • Compare with non-fluorinated analogs to isolate the trifluoromethyl group’s steric/electronic effects .

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